Evidence Dimension 1: Carbamate N-Substitution Pattern and Hydrogen Bond Donor Capacity Versus N-Monosubstituted Carbamates
Phenyl methyl(4-methylphenyl)carbamate is an N,N-disubstituted carbamate with zero hydrogen bond donors, whereas all major commercial phenyl N-methylcarbamate insecticides (metolcarb, propoxur, carbaryl, carbofuran) and the parent phenyl methylcarbamate possess an N–H group (HBD count = 1). This structural difference eliminates a key hydrogen-bonding interaction available to N-monosubstituted analogs and is predicted to increase membrane permeability [1][2]. Although no direct target-vs.-comparator bioassay data are available, the magnitude and direction of this property shift are quantifiable from computed descriptors.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Phenyl methylcarbamate (CAS 1943-87-9): HBD = 1; Metolcarb (CAS 1129-41-5): HBD = 1; Propoxur (CAS 114-26-1): HBD = 1; Carbaryl (CAS 63-25-2): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination of N–H hydrogen bond donor capacity) |
| Conditions | Computed property (PubChem, Cactvs 3.4.8.24). No experimental HBD measurement found. |
Why This Matters
A difference of one hydrogen bond donor can significantly alter passive membrane permeability and blood-brain barrier penetration potential—critical factors for both insecticidal target engagement and mammalian toxicity; procurement decisions based solely on N-monosubstituted analog data therefore carry unquantified risk.
- [1] PubChem Compound Summary CID 62733837: computed hydrogen bond donor count = 0 for phenyl methyl(4-methylphenyl)carbamate. https://pubchem.ncbi.nlm.nih.gov/compound/62733837 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 19945 (metolcarb): hydrogen bond donor count = 1; CID 4944 (propoxur): HBD = 1; CID 6129 (carbaryl): HBD = 1. National Center for Biotechnology Information. View Source
